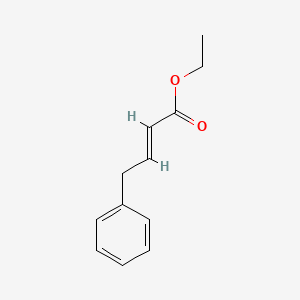

Ethyl trans-4-phenyl-2-butenoate

Description

Significance and Research Context of α,β-Unsaturated Esters

α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond between the α and β positions relative to a carbonyl group of an ester. acs.org This conjugated system is the source of their unique chemical reactivity. nih.gov They are key building blocks in organic chemistry, and their synthesis has been a subject of significant research. rsc.org

The presence of the conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a Michael addition. Furthermore, the double bond can undergo a variety of other transformations, including cycloadditions and reductions. This diverse reactivity allows for the construction of complex molecular architectures from relatively simple starting materials. nih.gov α,β-Unsaturated esters are integral components in the synthesis of numerous natural products and biologically active molecules. nih.gov Their stereoselective synthesis, yielding specific (E) or (Z) isomers, is a critical area of research as the geometry of the double bond can significantly influence the properties and biological activity of the final product. nih.gov

Academic Importance of Ethyl trans-4-phenyl-2-butenoate within Organic Synthesis and Beyond

This compound serves as a valuable reagent and intermediate in a variety of research settings. chemimpex.com Its academic importance stems from its utility in constructing more complex molecules and its applications in diverse fields.

In the realm of organic synthesis, this compound is utilized as a precursor for the synthesis of a range of organic molecules. Researchers appreciate its role in developing new compounds due to its reactivity and ability to undergo various chemical transformations. chemimpex.com For instance, it can be a starting material for the synthesis of pharmaceuticals and other fine chemicals. chemimpex.com

Beyond its role as a synthetic intermediate, this compound and its derivatives are important in medicinal chemistry. For example, derivatives of 4-phenyl-4-oxo-2-butenoic acid are important intermediates for producing medicines, pesticides, and perfumes. google.com The core structure of this compound is also found within larger, more complex molecules that are investigated for their biological activity.

Furthermore, this compound finds applications in the flavor and fragrance industry due to its characteristic aroma. chemimpex.com In polymer chemistry, it can be used in the production of specialty polymers, contributing to enhanced material properties. chemimpex.com

Structure

2D Structure

Properties

IUPAC Name |

ethyl (E)-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBCBTUPJJIKA-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl Trans 4 Phenyl 2 Butenoate and Analogues

Traditional Synthetic Pathways and Esterification Reactions

Traditional approaches to the synthesis of Ethyl trans-4-phenyl-2-butenoate often rely on well-established reactions such as Friedel-Crafts acylation followed by esterification. These methods are valued for their reliability and the use of readily available starting materials.

Acid-Catalyzed Esterification Approaches

A common route to synthesize butenoate derivatives involves the Friedel-Crafts reaction between an aromatic compound and a maleic anhydride (B1165640) derivative in the presence of an acid catalyst, like aluminum chloride, to form a 4-phenyl-4-oxo-2-butenoic acid intermediate. google.com However, this reaction can be slow due to the equilibrium state favoring the ring-closed maleic anhydride. google.com A subsequent, distinct esterification step is then required to obtain the final ester product. google.com

To streamline this process, a one-step method has been developed. This process involves reacting an aromatic hydrocarbon with a maleic anhydride derivative and an alkylating agent, such as a sulfuric ester, in the presence of an acid catalyst. google.com This approach bypasses the need to isolate the intermediate acid, allowing for the direct formation of the 4-phenyl-4-oxo-2-butenoate derivative. google.com The reaction typically completes within 1 to 10 hours. google.com

Another traditional method involves the aldol (B89426) condensation of benzaldehyde (B42025) and pyruvic acid, which, after acidification and esterification, yields Ethyl 4-phenyl-2-oxo-3-butenoate. This intermediate can then be selectively reduced to produce the target compound. google.com

Table 1: Comparison of Traditional Synthesis Steps

| Method | Key Steps | Catalyst Example | Duration |

| Two-Step | 1. Friedel-Crafts reaction to form 4-phenyl-4-oxo-2-butenoic acid. 2. Esterification of the acid intermediate. | Aluminum Chloride | Long (multi-day) google.com |

| One-Step | Simultaneous reaction of aromatic hydrocarbon, maleic anhydride derivative, and alkylating agent. | Aluminum Chloride | 1-10 hours google.com |

| Aldol Condensation Route | 1. Aldol condensation. 2. Acidification. 3. Esterification. 4. Reduction. | Potassium Hydroxide, Palladium Chloride google.com | Varies |

Organometallic Coupling Reactions in Stereoselective Butenoate Synthesis

Organometallic chemistry offers powerful tools for carbon-carbon bond formation, providing high stereoselectivity, which is crucial for synthesizing the trans-isomer of 4-phenyl-2-butenoate. youtube.com Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. nih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : A metal catalyst (e.g., Palladium(0)) inserts into a covalent bond of an organic halide. youtube.com

Transmetallation : An organometallic nucleophile exchanges its organic group with a halide on the catalyst center. youtube.com

Reductive Elimination : The two organic groups on the catalyst couple and are eliminated, forming the final product and regenerating the catalyst. youtube.com

Boronic Acid Mediated Coupling Strategies

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent such as a boronic acid, is a highly effective method for forming carbon-carbon bonds. youtube.com This reaction is known for its mild conditions, tolerance of various functional groups, and high stereoselectivity. youtube.com In the context of butenoate synthesis, a vinyl boronic acid or its ester can be coupled with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a base to yield the desired phenylbutenoate structure. youtube.com The stereochemistry of the vinylboronic acid is typically retained throughout the reaction, making this an excellent method for producing the trans-isomer. youtube.com

Table 2: Key Components in Suzuki-Miyaura Coupling for Butenoate Synthesis

| Component | Example | Role |

| Aryl Halide | Phenyl Bromide | Provides the phenyl group. |

| Organoboron Reagent | (E)-4-ethoxy-4-oxobut-2-en-1-ylboronic acid | Provides the butenoate backbone and trans stereochemistry. |

| Catalyst | Palladium(0) complex | Facilitates the coupling reaction. youtube.com |

| Base | Sodium Hydroxide | Activates the catalyst and boronic acid. youtube.com |

Multi-step Synthesis and Intermediate Utilization

The synthesis of complex molecules like this compound often necessitates a multi-step approach to build the carbon skeleton and introduce functional groups sequentially. For instance, the starting material 4-phenyl-4-oxo-2-butenoic acid is not always commercially available and must be synthesized first. google.com

One multi-step pathway involves the Wittig reaction, a reliable method for forming alkenes. This could involve the reaction of a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, with phenylacetaldehyde. The use of a stabilized ylide strongly favors the formation of the (E)- or trans-alkene, which is the desired stereoisomer for this compound.

Another multi-step strategy begins with the Grignard reaction between beta-bromophenylethane and magnesium to form a Grignard reagent. google.com This organometallic intermediate is then reacted with diethyl oxalate (B1200264) in an addition reaction to produce ethyl 2-oxo-4-phenylbutyrate, a close analogue and potential precursor. google.com

Stereoselective Synthesis and Enantiomeric Control in Butenoate Derivatives

Achieving specific stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The trans configuration of the double bond in this compound is crucial for its properties and applications. chemimpex.com

Chiral Catalysis for trans-Stereochemistry

While the target molecule itself is not chiral, the principles of stereoselective catalysis are paramount for ensuring the desired trans geometry of the alkene. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose. It involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. By using specific phosphonate esters (e.g., those substituted with electron-withdrawing groups), the reaction can be highly selective for the (E)-alkene. nih.gov For the synthesis of this compound, the HWE reaction between benzaldehyde and triethyl phosphonoacetate would yield the target molecule with high (E)-selectivity. nih.gov

Furthermore, lipase-mediated reactions have been shown to be effective in the kinetic resolution of racemic alcohols that possess a similar structural framework, such as (E)-4-aryl-but-3-en-2-ol derivatives. mdpi.com While this is typically used for enantiomeric separation, the enzymatic catalysis demonstrates a high degree of stereochemical recognition, which is a foundational principle in achieving stereoselectivity. mdpi.com

Low-Temperature Crystallization for Stereochemical Purity

Following an asymmetric synthesis, which ideally yields a product enriched in one stereoisomer, purification is almost always necessary to achieve the high levels of purity required for many applications. nih.gov Crystallization is a fundamental and economical bulk purification technique in the chemical industry. nih.gov Low-temperature crystallization is a powerful method for enhancing the stereochemical purity of chiral compounds.

This technique leverages the differences in solubility between the desired enantiomer or diastereomer and the undesired stereoisomers at reduced temperatures. In a carefully selected solvent system, as the temperature of the solution is gradually lowered, the target stereoisomer, being less soluble, selectively precipitates out of the solution, while the more soluble, undesired stereoisomers remain in the mother liquor. The efficiency of this separation is dependent on the thermodynamic properties of the stereoisomers and the formation of a crystal lattice, which is often most stable for a single, pure enantiomer.

For this process to be effective, a system of circulating the suspension between a high-temperature dissolution tank and a low-temperature crystallization tank can be employed. rsc.org This cycling creates the necessary driving force for the partial dissolution of the racemic solid and the growth of the crystals of the desired enantiomer. rsc.org While this method can be slow, it is a crucial tool for achieving enantiomeric excesses greater than 99% from mixtures. nih.govresearchgate.net

Mechanistic Studies of Stereoselectivity

Understanding the mechanism by which stereoselectivity is achieved is paramount for optimizing existing synthetic routes and designing new, more efficient ones. For enzyme-catalyzed reactions, which are renowned for their high stereoselectivity, mechanistic studies often involve a combination of computational modeling and experimental analysis. nih.govcore.ac.uk

Molecular docking simulations are a key computational tool used to elucidate the interactions between a substrate, such as a precursor to a butenoate, and the active site of an enzyme. nih.govnih.gov These models can predict how a substrate binds within the chiral environment of the enzyme's catalytic pocket. The analysis of interaction and binding energies for different potential enzyme-substrate complexes helps explain why the formation of one stereoisomer is favored over the other. nih.gov For instance, docking analysis of carbonyl reductases has shown that the three-dimensional structure of the enzyme's active site, in conjunction with the geometry of the substrate and the NADPH cofactor, dictates the direction of hydride transfer and thus controls the configuration of the final alcohol product. nih.gov

Studies on ene-reductases have shown that a substrate can sometimes bind in two different orientations by "flipping" within the binding pocket, which can complicate the stereochemical outcome. polimi.it Detailed knowledge of these binding modes, gained through structural and computational studies, can reveal strategies to control selectivity through targeted mutagenesis of the enzyme. polimi.it Furthermore, the standard view of an enzyme's active site as a single pocket is evolving; evidence suggests that some enzymes have multiple access pathways, or "doors," to the catalytic center. Controlling which door the substrate enters can influence the stereochemical outcome of the reaction. nih.gov

Biocatalytic and Enzymatic Approaches for Butenoate Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. core.ac.ukresearchgate.net The use of enzymes or whole-cell systems offers significant advantages, including high chemo-, regio-, and stereoselectivity under mild reaction conditions (ambient temperature and atmospheric pressure), which minimizes problems like isomerization and racemization. core.ac.ukmdpi.com

The development of biocatalytic processes often involves screening microorganisms for the desired activity or engineering known enzymes to improve their performance for a specific substrate. unimi.itnih.gov Modern molecular biology techniques enable the creation of tailor-made enzymes, making biocatalysis an economically efficient option for industrial-scale production. researchgate.net These biocatalysts, whether as isolated enzymes or within whole cells, can be immobilized and reused over many cycles, further enhancing the cost-effectiveness and environmental friendliness of the process. core.ac.uk

Enantioselective Reductions of α-Keto Esters

A prominent strategy in biocatalysis for producing chiral building blocks is the enantioselective reduction of prochiral ketones, including α-keto and β-keto esters. nih.govnih.gov α-Keto esters are valuable precursors that can be asymmetrically reduced to their corresponding α-hydroxy esters, which are important intermediates in the synthesis of pharmaceuticals.

The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE), a close analogue of the butenoate family, has been studied extensively. nih.gov A wide range of carbonyl reductases have been evaluated for this transformation. The majority of these enzymes produce ethyl (R)-2-hydroxy-4-phenylbutyrate, while a smaller portion yield the (S)-enantiomer, often with low to excellent enantiomeric excess. nih.gov This highlights the diversity of available biocatalysts and the importance of screening to find an optimal enzyme for a desired stereochemical outcome.

Beyond enzymatic methods, chemo-catalytic approaches such as the transfer hydrogenation of α-methoxyimino-β-keto esters using chiral ruthenium complexes have also proven highly effective, yielding products with excellent enantioselectivity. acs.org

Applications of Carbonyl Reductases

Carbonyl reductases, also known as ketoreductases or alcohol dehydrogenases (ADHs), are a large family of NAD(P)H-dependent enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. nih.govalmacgroup.com Their ability to perform these reductions with high stereoselectivity makes them invaluable tools in asymmetric synthesis. rsc.org

These enzymes are widely used for the synthesis of enantiopure alcohols from a diverse range of substrates, including sterically bulky aryl alkyl ketones and various keto esters. nih.govnih.govnih.gov For example, the carbonyl reductase from Candida magnoliae is noted for its ability to reduce a series of ketones and ketoesters to alcohols with an anti-Prelog configuration in excellent optical purity. nih.gov Similarly, a carbonyl reductase from Saccharomyces cerevisiae (SeCR) and a short-chain dehydrogenase from Gluconobacter oxydans (GoKR) were found to reduce ethyl 2-oxo-4-phenylbutyrate (OPBE) to the (R) and (S) alcohols, respectively, each with 100% enantiomeric excess. nih.gov The SeCR enzyme also displayed high activity and affinity for the substrate. nih.gov

Protein engineering has been instrumental in optimizing carbonyl reductases for industrial applications. Through techniques like structure-guided directed evolution, enzyme variants with significantly improved activity and stereoselectivity have been developed. rsc.orgrsc.org This approach has led to robust biocatalysts capable of producing chiral intermediates at a large scale. rsc.org

Table 1: Comparison of Wild-Type and Engineered Carbonyl Reductase for the Synthesis of a Chiral δ-Lactone

| Enzyme Variant | Specific Activity (U mg⁻¹) | Fold Improvement | Enantiomeric Excess (ee) | Space-Time Yield (STY) |

| Wild-Type SmCR | Baseline | 1.0x | >99% (R) | Not Reported |

| Engineered SmCRM5 | Significantly Higher | 13.8x | >99% (R) | 301 g L⁻¹ d⁻¹ |

This table is based on data for the reduction of the model substrate 5-oxodecanoic acid to (R)-δ-decalactone, demonstrating the power of engineering carbonyl reductases for improved performance. rsc.org

Investigations into the Chemical Reactivity and Transformation Pathways of Ethyl Trans 4 Phenyl 2 Butenoate

Oxidative Transformations of the Alkene and Ester Moieties

The carbon-carbon double bond and the ester group in ethyl trans-4-phenyl-2-butenoate are susceptible to various oxidative reactions. These transformations can lead to the formation of epoxides, diols, or cleavage of the double bond, depending on the oxidizing agent and reaction conditions.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted addition of an oxygen atom to the double bond, resulting in a three-membered ring containing oxygen.

Dihydroxylation: The double bond can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction involves the syn-addition of two hydroxyl groups across the double bond.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup, or hot, concentrated potassium permanganate, can cleave the carbon-carbon double bond. Ozonolysis followed by a reductive workup (e.g., with zinc and water) would yield an aldehyde and another carbonyl compound. An oxidative workup (e.g., with hydrogen peroxide) would produce a carboxylic acid.

Reductive Reactions of the Ester Functional Group

The ester functional group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. masterorganicchemistry.comyoutube.com This reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide group and a second hydride addition to the resulting aldehyde. masterorganicchemistry.com

Partial Reduction to an Aldehyde: A less reactive and more sterically hindered reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of the ester to an aldehyde. masterorganicchemistry.comyoutube.com This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. masterorganicchemistry.comyoutube.com

| Reducing Agent | Product | Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Typically in an ether solvent like THF or diethyl ether, followed by an aqueous workup. masterorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Low temperatures (e.g., -78 °C) are crucial to stop the reaction at the aldehyde stage. masterorganicchemistry.comyoutube.com |

Nucleophilic Substitution Reactions on the Phenyl Ring and Ester Substructure

Nucleophilic substitution reactions can occur at both the phenyl ring and the ester functional group of this compound.

Nucleophilic Acyl Substitution: The ester group can undergo nucleophilic acyl substitution where a nucleophile replaces the ethoxy group. This reaction is fundamental to the conversion of esters into other carboxylic acid derivatives like amides and other esters (transesterification). The reactivity of the ester towards nucleophilic attack can be influenced by the substituents on the phenyl ring. iaea.orgkoreascience.kr

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring of this compound is generally not reactive towards nucleophilic aromatic substitution because it lacks a strong electron-withdrawing group positioned ortho or para to a leaving group. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing substituents. wikipedia.org

Olefin Metathesis and Related Alkene Transformations

The alkene moiety in this compound can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. libretexts.org These reactions are catalyzed by transition metal complexes, most notably those based on ruthenium, like the Grubbs catalysts. harvard.edunih.gov

Cross-Metathesis: In a cross-metathesis reaction, this compound can react with another olefin to produce a new, unsymmetrical alkene. organic-chemistry.org The success and selectivity of this reaction depend on the nature of the catalyst and the reacting partner. organic-chemistry.org For instance, the cross-metathesis of ethyl linoleate (B1235992) has been studied using first and second-generation Grubbs catalysts, showing that the product distribution is dependent on the catalyst and reaction conditions. preprints.org

Ring-Closing Metathesis (RCM): If this compound were to be modified to contain a second, suitably positioned alkene group, it could undergo an intramolecular ring-closing metathesis to form a cyclic compound. The efficiency of RCM is influenced by factors that favor intramolecular over intermolecular reactions, such as high dilution. harvard.edu

Asymmetric Catalytic Alkynylation and Other Carbon-Carbon Bond Formations

The α,β-unsaturated nature of this compound makes it a good substrate for various carbon-carbon bond-forming reactions, including conjugate additions.

Asymmetric Conjugate Alkynylation: As an α,β-unsaturated ester, this compound can potentially undergo asymmetric conjugate alkynylation. This type of reaction involves the addition of an alkyne nucleophile to the β-carbon of the butenoate backbone. The use of chiral catalysts, such as rhodium complexes with chiral diene ligands, can achieve high enantioselectivity in the addition to cyclic α,β-unsaturated carbonyl compounds. nih.gov Similar strategies have been applied to acyclic α,β-unsaturated ketones and other Michael acceptors. acs.org Dinuclear zinc catalysts have also been employed for the asymmetric alkynylation of α,β-unsaturated aldehydes. nih.gov

Other Carbon-Carbon Bond Formations: The electrophilic β-carbon is also susceptible to attack by other carbon nucleophiles, such as organocuprates (Gilman reagents) in Michael additions. These reactions are a fundamental way to form new carbon-carbon bonds and extend the carbon skeleton.

Cooperative Catalysis in Butenoate Derivatization Reactions

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not efficiently achieved by either catalyst alone, can be applied to the derivatization of α,β-unsaturated esters like this compound. This approach can enhance reactivity and selectivity. For example, in the context of other unsaturated systems, combining a transition metal catalyst with an organocatalyst can enable novel reaction pathways.

Cycloaddition Reaction Mechanisms Involving this compound as a Dipolarophile or Diene

The carbon-carbon double bond in this compound allows it to participate in cycloaddition reactions, acting as either a dipolarophile or, less commonly, as part of a diene system.

As a Dipolarophile in [3+2] Cycloadditions: The electron-deficient alkene, due to the adjacent electron-withdrawing ester group, makes this compound a good dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and diazo compounds. These reactions are a powerful method for constructing five-membered heterocyclic rings.

As a Dienophile in [4+2] Cycloadditions (Diels-Alder Reaction): this compound can act as a dienophile in the Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. The stereochemistry of the product is controlled by the suprafacial addition of the dienophile to the diene. The endo rule often predicts the major diastereomer. The reaction is typically facilitated by the electron-withdrawing nature of the ester group, which lowers the energy of the LUMO of the dienophile.

The compound itself does not readily act as a diene in a standard Diels-Alder reaction as it lacks a conjugated 1,3-diene system.

| Reaction Type | Role of this compound | Reacting Partner | Product |

| [3+2] Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Azide, Nitrile Oxide) | Five-membered heterocycle |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Conjugated Diene | Six-membered carbocycle |

Advanced Spectroscopic and Analytical Characterization in Butenoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and chemical environment of each atom within the molecule.

The ¹H NMR spectrum of Ethyl trans-4-phenyl-2-butenoate provides a definitive fingerprint of its proton environments. The trans-configuration of the double bond is confirmed by the large coupling constant (J) between the vinylic protons. A study reported the olefinic proton (α to the carbonyl) appearing as a doublet of triplets at δ 7.10 ppm with coupling constants of J = 15.5 Hz and 6.8 Hz. rsc.org The large 15.5 Hz coupling is characteristic of a trans-alkene geometry. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. rsc.org The protons of the ethyl ester group are observed as a quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the methyl (-CH₃) group, a result of coupling with each other.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.40-7.20 | m | - |

| Vinylic (=CH-CO) | 7.10 | dt | 15.5, 6.8 |

| Ethyl (-OCH₂) | 4.22 | q | 7.1 |

| Ethyl (-CH₃) | 1.24 | t | 7.2 |

Complementing the proton data, ¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. The spectrum confirms the presence of twelve distinct carbon atoms in unique chemical environments. The carbonyl carbon of the ester group is typically the most downfield signal, appearing around δ 161.3 ppm. rsc.org The carbons of the phenyl ring are found in the aromatic region (δ 125-133 ppm), while the olefinic carbons show characteristic shifts. rsc.org The ethyl group carbons are observed at the upfield end of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 161.3 |

| Aromatic (quaternary) | 132.9 |

| Aromatic (CH) | 131.7 |

| Aromatic (CH) | 129.9 |

| Aromatic (CH) | 125.6 |

| Ethyl (-OCH₂) | 63.3 |

| Methylene (-CH₂) | 59.5 |

| Ethyl (-CH₃) | 13.9 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of non-volatile samples like this compound. In a typical analysis, the compound would be expected to show a prominent peak corresponding to its protonated molecular ion [M+H]⁺ or its sodium adduct [M+Na]⁺. Given the molecular weight of 190.24 g/mol , these ions would appear at m/z 191.1 and 213.1, respectively, confirming the molecular mass of the compound. nih.govnih.gov

For compounds with sufficient volatility and thermal stability, GC-MS provides excellent separation and identification. The electron ionization (EI) mass spectrum of this compound reveals a distinct fragmentation pattern that aids in its identification. The molecular ion peak (M⁺) is observed at m/z 190. nih.gov Key fragment ions provide clues to the compound's structure.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 117 | [C₉H₉]⁺ | Loss of ethoxycarbonyl group (-COOEt) |

| 115 | [C₉H₇]⁺ | Loss of H₂ from the [C₉H₉]⁺ fragment |

| 101 | [C₅H₉O₂]⁺ | McLafferty rearrangement fragment |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide further confirmation of the compound's functional groups and conjugated systems.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands. A strong absorption peak around 1737 cm⁻¹ is indicative of the C=O (ester) stretching vibration. rsc.org The C=C stretching of the conjugated alkene is typically observed in the 1640-1600 cm⁻¹ region. The trans-disubstituted double bond is further confirmed by the presence of a strong out-of-plane C-H bending vibration around 966 cm⁻¹. rsc.org

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation involving the phenyl group, the alkene double bond, and the carbonyl group in this compound results in absorption in the ultraviolet region. This π → π* transition is expected to produce a strong absorbance maximum, characteristic of such cinnamyl-type systems.

Elemental Analysis for Accurate Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound. This destructive method provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₁₂H₁₄O₂. nih.govchemimpex.com The molecular weight of this compound is 190.24 g/mol . nih.govchemimpex.com

Based on these values, the theoretical elemental composition can be calculated as follows:

Carbon (C): (12 * 12.01) / 190.24 * 100% = 75.76%

Hydrogen (H): (14 * 1.008) / 190.24 * 100% = 7.41%

Oxygen (O): (2 * 16.00) / 190.24 * 100% = 16.82%

Experimental data obtained from elemental analysis of a pure sample of this compound would be expected to closely align with these theoretical percentages, typically within a margin of ±0.4%. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

| Carbon (C) | 75.76 | 75.36 - 76.16 |

| Hydrogen (H) | 7.41 | 7.01 - 7.81 |

| Oxygen (O) | 16.82 | 16.42 - 17.22 |

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable tools for the separation, identification, and purification of individual components from a mixture. For this compound, both high-performance liquid chromatography (HPLC) and column chromatography are routinely employed.

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of a synthesized compound like this compound. Commercial suppliers often cite a purity of ≥99% as determined by HPLC, underscoring the reliability of this method. chemimpex.com

In a typical HPLC analysis of this compound, a solution of the compound is injected into a column packed with a stationary phase. A liquid solvent, or mobile phase, is then pumped through the column at high pressure. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For a non-polar compound like this compound, a reversed-phase HPLC setup is commonly used. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The components of the sample are detected as they elute from the column, often by a UV detector set at a wavelength where the compound exhibits strong absorbance, which for this compound would be in the region of its conjugated system. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Table 2: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

For the purification of this compound on a larger scale than that typically handled by analytical HPLC, column chromatography is the method of choice. This technique operates on the same principles of differential partitioning as HPLC but is a preparative technique designed to isolate and collect the desired compound.

In a standard procedure, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel. The crude reaction mixture containing this compound is then loaded onto the top of the silica gel. An eluent, which is a solvent or a mixture of solvents, is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase.

Given that this compound is a relatively non-polar compound, a common eluent system for its purification would be a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate (B1210297). The separation process is monitored, often by thin-layer chromatography (TLC), to track the elution of the different components. Fractions are collected as the solvent exits the column, and those containing the pure this compound are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified product.

Table 3: Typical Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 60-120 mesh) |

| Eluent System | Gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) |

| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the crude product in a minimal amount of the initial eluent) |

| Fraction Collection | Based on TLC analysis of the eluting fractions |

Computational and Theoretical Chemistry Studies of Ethyl Trans 4 Phenyl 2 Butenoate

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl trans-4-phenyl-2-butenoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are instrumental in determining its most stable three-dimensional conformation. nih.govnih.gov

The optimization process systematically adjusts the positions of the atoms in the molecule to find the lowest energy arrangement, corresponding to the equilibrium geometry. For this compound, this would involve elucidating the planarity of the α,β-unsaturated ester system and the rotational orientation of the phenyl group and the ethyl ester group. The trans configuration of the double bond is a key structural feature. nih.gov

Upon optimization, a wealth of information about the molecule's electronic properties can be extracted. The distribution of electron density, for instance, reveals the locations of electron-rich and electron-poor regions, which is crucial for predicting reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. In α,β-unsaturated systems like this compound, the HOMO is typically associated with the π-system of the phenyl ring and the double bond, while the LUMO is often localized over the conjugated system, particularly the β-carbon, making it susceptible to nucleophilic attack. nih.govnih.gov

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Structures

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C=C Bond Length | ~1.34 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| Dihedral Angle (Phenyl-C=C) | Variable, influencing conjugation |

Note: These values are illustrative and based on DFT studies of structurally similar compounds like cinnamaldehyde (B126680) and other α,β-unsaturated esters. Actual values would require specific calculations for this compound. scielo.org.mx

Investigation of Intramolecular Interactions, including Hydrogen Bonding Characteristics

While this compound does not possess strong hydrogen bond donors like hydroxyl or amine groups, the analysis of weaker intramolecular interactions is still pertinent. These can include C-H···O interactions, where a hydrogen atom attached to a carbon atom forms a weak hydrogen bond with an oxygen atom. In the context of this compound, potential C-H···O interactions could exist between the hydrogen atoms of the phenyl ring or the ethyl group and the carbonyl oxygen of the ester functionality.

The Atoms in Molecules (AIM) theory, developed by Bader, is a powerful tool for identifying and characterizing such weak interactions. nih.gov AIM analysis examines the topology of the electron density to locate bond critical points (BCPs) between atoms. The presence of a BCP between a hydrogen and an oxygen atom, along with specific values of the electron density and its Laplacian at that point, can confirm the existence of a hydrogen bond and provide an estimate of its strength. nih.gov

Furthermore, the phenyl group itself can act as a weak hydrogen bond acceptor, with the π-electron cloud interacting with nearby hydrogen atoms. researchgate.net Computational studies can map the molecular electrostatic potential (MEP) surface, which visually represents the regions of positive and negative electrostatic potential on the molecule. This can highlight potential sites for such non-covalent interactions. nih.gov

Prediction and Analysis of Reaction Mechanisms through Transition State Theory

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. oup.com It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate state known as the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For this compound, a characteristic reaction is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. wikipedia.orgmasterorganicchemistry.com Computational chemistry can be used to model this reaction by identifying the structures of the reactants, the nucleophile, the transition state, and the final product.

Table 2: Conceptual Energy Profile for a Michael Addition to this compound

| Species | Relative Energy (Illustrative) | Description |

| Reactants (Ester + Nucleophile) | 0 kcal/mol | Starting materials |

| Transition State | +ΔG‡ | Highest energy point along the reaction coordinate |

| Product | -ΔG_rxn | Final addition product |

Note: ΔG‡ represents the Gibbs free energy of activation, and ΔG_rxn is the Gibbs free energy of reaction. The values are conceptual and would need to be calculated for a specific reaction.

Molecular Docking Simulations for Ligand-Target Interaction Modeling (within in vitro mechanistic contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov While often used in drug discovery, molecular docking can also be applied in a mechanistic context to understand how a molecule like this compound might interact with a biological target in vitro.

For instance, if this compound were being investigated as an inhibitor of a specific enzyme, molecular docking could be used to predict how it fits into the enzyme's active site. The simulation would explore various possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results of a docking simulation can provide a detailed, three-dimensional model of the ligand-receptor complex, highlighting the key amino acid residues involved in the interaction. This information is invaluable for understanding the mechanism of action at a molecular level and can guide the design of more potent or selective analogues. For example, docking studies on similar compounds have elucidated interactions with enzymes, revealing how the molecule orients itself to maximize favorable contacts. wikipedia.org

Ethyl Trans 4 Phenyl 2 Butenoate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Complex Organic Molecules

Ethyl trans-4-phenyl-2-butenoate serves as a key starting material in organic chemistry for the synthesis of more complex molecules. chemimpex.com Its inherent chemical reactivity, stemming from the conjugated system of the ester and the double bond, allows it to participate in a variety of reactions. Chemists utilize this reactivity to construct intricate molecular frameworks, making it a staple reagent in research laboratories focused on developing novel chemical compounds. chemimpex.comchemimpex.com The presence of the phenyl group also provides a scaffold that can be further modified, adding to its versatility as a synthetic intermediate.

Role in the Production of Pharmaceutical Intermediates

The utility of this compound and its structural analogs extends to the pharmaceutical industry, where they function as intermediates in the synthesis of various pharmaceutical compounds. chemimpex.comchemimpex.com The butenoate backbone is a structural motif found in several classes of drugs, and its derivatives are crucial for building the core of certain active pharmaceutical ingredients (APIs).

While direct synthesis of ACE inhibitors from this compound is not the most common pathway, closely related butenoate structures are fundamental in producing this important class of antihypertensive drugs. scielo.br For instance, compounds like (E)-4-phenyl-4-oxobutenoic acid ethyl ester are key intermediates for blockbuster drugs such as benazepril (B1667978) and lisinopril. google.com The synthesis often involves a critical Michael addition reaction where a chiral amine is added across the double bond of the butenoate. google.com This step establishes a key stereocenter necessary for the drug's biological activity. The resulting product, such as (S)-4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoic acid ethyl ester, is a direct precursor to the final API. google.com The development of these synthetic routes was a significant advancement in medicinal chemistry, providing efficient access to complex and potent therapeutic agents. scielo.brresearchgate.net

Table 1: Related Butenoate Precursors in ACE Inhibitor Synthesis

| Butenoate Precursor | Reaction Type | Resulting Intermediate/Drug Class |

| (E)-4-phenyl-4-oxobutenoic acid ethyl ester | Michael Addition | Key intermediate for Benazepril, Lisinopril google.com |

| 2-oxo-4-phenylbutyrate derivatives | Condensation/Reduction | Intermediate for various ACE inhibitors google.com |

Building Block for Novel Heterocyclic Compound Synthesis

The chemical architecture of butenoates makes them excellent synthons for the construction of heterocyclic compounds. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to attack by nucleophiles, initiating cyclization cascades that form various ring systems. This strategy is employed to create diverse heterocyclic libraries for drug discovery and materials science. For example, a three-component reaction involving benzylideneacetone (B49655) (a related α,β-unsaturated ketone), benzothiazole (B30560), and alkyl chloroformates can produce novel benzothiazole derivatives. mdpi.com

Research has demonstrated the efficacy of using functionalized butenoates, such as Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, as a versatile starting material for synthesizing 1,4-benzoxazines and pyrrole-2-ones. researchgate.netyu.edu.jo In the synthesis of 1,4-benzoxazine derivatives, the process involves the reduction of a nitro-substituted phenoxy butenoate, which triggers an intramolecular Michael addition. researchgate.net This cyclization reaction forms the six-membered benzoxazine (B1645224) ring fused to the acetate (B1210297) side chain. researchgate.net

Similarly, the same butenoate synthon can react with various substituted amines to yield pyrrole-2-one derivatives. researchgate.netyu.edu.jo The reaction proceeds through an N-alkylation followed by a C-amination/cyclization reaction to form the five-membered tetramic acid-like pyrrole-one ring system. researchgate.net These synthetic methods highlight the utility of the butenoate framework in constructing complex heterocyclic structures from relatively simple starting materials. researchgate.netresearchgate.net

Table 2: Heterocyclic Synthesis from a Butenoate Synthon

| Butenoate Reactant | Reagent | Resulting Heterocycle |

| Ethyl (2E)-3-ethoxy-4-(2-nitrophenoxy)but-2-enoate | Iron powder in acetic acid | Ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate researchgate.net |

| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Substituted anilines | 1-(substituted phenyl)-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one researchgate.netyu.edu.jo |

Chiral Building Block in Asymmetric Synthetic Strategies

The butenoate scaffold is instrumental in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. A key example is found in the synthesis of intermediates for ACE inhibitors. A patent for the synthesis of ethyl 4-oxo-4-phenyl-2-(1-phenylethylamino)butanoate describes a diastereoselective Mannich-type reaction. google.com In this strategy, a prochiral enolate derived from acetophenone (B1666503) reacts with ethyl glyoxylate (B1226380) and a chiral amine, such as (S)-phenylethylamine, in the presence of a catalyst like L-proline. google.com The chirality of the amine directs the reaction to favor the formation of one diastereomer over the other, with reported ratios as high as 3.2:1. google.com This approach effectively uses the butenoate framework to install the desired stereochemistry, which is crucial for the pharmacological activity of the final drug molecule.

Green Chemistry Principles in the Synthesis and Application of Ethyl Trans 4 Phenyl 2 Butenoate

Development of Environmentally Benign Biocatalytic Routes

Biocatalysis, the use of enzymes or whole microbial cells as catalysts, offers a green alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pH, exhibit high chemo-, regio-, and enantioselectivity, and are biodegradable, aligning well with the principles of green chemistry. nih.govutupub.fi

The synthesis of esters, including cinnamates, has been a significant area for the application of biocatalysis, with lipases being the most extensively studied enzymes for this purpose. utupub.finih.gov Lipases can catalyze esterification and transesterification reactions to produce esters like Ethyl trans-4-phenyl-2-butenoate. For instance, the lipase-catalyzed synthesis of various flavor esters is well-documented, often proceeding with high efficiency and selectivity. nih.gov

A key application of biocatalysis in this context is the asymmetric reduction of ketoesters to produce chiral hydroxyesters, which are valuable pharmaceutical intermediates. The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to yield optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate is a prime example. researchgate.net This process utilizes carbonyl reductase enzymes, often co-expressed with a cofactor regeneration system (like glucose dehydrogenase) in recombinant E. coli, to achieve high enantioselectivity (>98.5% ee) and yield under mild, aqueous conditions. researchgate.net While not a direct synthesis of the unsaturated this compound, these findings demonstrate the potential of enzymatic systems to perform highly specific transformations on structurally similar 4-phenylbutanoate skeletons.

The table below summarizes findings from research into the biocatalytic synthesis of related esters, highlighting the catalysts and conditions employed.

Table 1: Examples of Biocatalytic Synthesis of Phenylbutanoate Derivatives and Related Esters

| Product | Biocatalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl (R)-2-hydroxy-4-phenylbutyrate | Recombinant E. coli with carbonyl reductase (IolS) and glucose dehydrogenase (gdh) | Asymmetric Reduction | >98.5% enantiomeric excess (ee); process enhanced by using an aqueous/organic biphasic system to improve substrate availability and product recovery. | researchgate.net |

| (R)-Esters | Candida antarctica lipase (B570770) B (CAL-B) | Enantioselective O-acylation | Combined with in-situ racemization (Dynamic Kinetic Resolution) to achieve high yields of single enantiomer esters. | utupub.fi |

Implementation of Solvent-Free Reaction Systems

Eliminating organic solvents, which are often volatile, flammable, and toxic, is a primary goal of green chemistry. ebin.pub Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs associated with solvent purchasing and disposal, and often, enhanced reaction rates and yields. google.commdpi.com

For the synthesis of cinnamic acid esters, several solvent-free methods have been developed. One approach involves using a solid acid resin as a recyclable catalyst for the esterification of cinnamic acid derivatives with various alcohols. google.com This method avoids the need for a solvent to dissolve the reactants, as a homogenous phase is achieved by carefully selecting the alcohol and reaction temperature. google.com It also circumvents the problems associated with traditional acid catalysts, such as toxicity and difficulty in removal from the product. google.com

Another effective solvent-free technique utilizes microwave irradiation in conjunction with a phase-transfer catalyst like Aliquat® 336. researchgate.net This method has been successfully applied to synthesize a range of cinnamate (B1238496) esters in high yields with significantly reduced reaction times compared to conventional heating. researchgate.net The use of a reactant as the solvent is another strategy; for example, in the synthesis of 2-phenylethyl acetate (B1210297), ethyl acetate served as both a reactant and the reaction medium in a continuous packed-bed reactor using an immobilized lipase. mdpi.com This approach simplifies the reaction setup and downstream processing. mdpi.com

The following table presents data from studies on solvent-free ester synthesis.

Table 2: Solvent-Free Synthesis of Cinnamate Esters and Related Compounds

| Product Type | Catalyst / Method | Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Cinnamic acid esters | Strong acidic resin | Solvent-free | Not specified | Catalyst is reusable; avoids toxic metal catalysts and simplifies product purification. | google.com |

| Cinnamate esters | Aliquat® 336 / Microwave | Solvent-free, microwave heating | 80-92% | Rapid reaction times (7-12 minutes); use of a less toxic phase-transfer catalyst. | researchgate.net |

| Amides from cinnamic acid | Graphene oxide | Solvent-free | Not specified | Catalyst could be recycled multiple times without significant loss of activity. | beilstein-journals.org |

Utilization of Aqueous Phase Synthetic Methodologies

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov Performing organic reactions in water can lead to unique reactivity and selectivity, and it simplifies product separation if the product is water-insoluble.

The synthesis of cinnamate esters has been successfully demonstrated in aqueous media. The Horner-Wadsworth–Emmons reaction, a common method for forming carbon-carbon double bonds, has been adapted to prepare methyl (E)-cinnamate esters using an environmentally benign base like potassium carbonate in water. chemeducator.org This method offers a significant reduction in reaction time and avoids hazardous organic solvents. chemeducator.org

Another green approach involves the derivatization of cinnamic acid in water using isobutyl chloroformate to form a mixed anhydride (B1165640), which is then converted to the desired amide or ester. beilstein-journals.org This method provides an efficient route to derivatives at room temperature in a benign solvent. beilstein-journals.org Furthermore, phase-transfer catalysts such as Aliquat® 336 have been shown to be effective for three-component condensation reactions in an aqueous medium under microwave irradiation, leading to high yields of functionalized chromenes, demonstrating the versatility of aqueous systems for complex syntheses. researchgate.net

The table below details examples of ester synthesis conducted in aqueous media.

Table 3: Synthesis of Cinnamate Esters in Aqueous Media

| Product | Reaction Type | Catalyst / Base | Key Findings | Reference |

|---|---|---|---|---|

| Methyl (E)-cinnamate esters | Horner-Wadsworth–Emmons | Potassium Carbonate (K₂CO₃) | Rapid and facile preparation in an aqueous medium, highlighting the role of water as a green solvent. | chemeducator.org |

| Cinnamic acid amides | Coupling via anhydride formation | Isobutyl chloroformate | The reaction proceeds smoothly at room temperature in water, offering a green approach to derivatization. | beilstein-journals.org |

In Vitro Mechanistic Studies of Ethyl Trans 4 Phenyl 2 Butenoate and Analogues Biological Activities

Enzyme Inhibition Mechanism Investigations (e.g., Tyrosinase, Inflammatory Enzymes)

The potential of ethyl trans-4-phenyl-2-butenoate and its analogues, primarily derivatives of cinnamic acid, as enzyme inhibitors has been a subject of significant research. These investigations have particularly focused on enzymes involved in pigmentation and inflammation, such as tyrosinase and lipoxygenase.

Cinnamic acid esters have demonstrated notable inhibitory effects on mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The mechanism of inhibition often varies depending on the specific chemical structure of the analogue. For instance, in a study on cinnamic acid derivatives esterified with paeonol (B1678282) or thymol, compound (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate was identified as a non-competitive inhibitor of tyrosinase. nih.gov In contrast, other analogues like (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate and (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate exhibited a mixed-type inhibition. nih.gov This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex. The inhibitory activity of these esters was found to be significantly more potent than their parent compounds. nih.gov

In another study, a series of cinnamic acid–eugenol esters were synthesized and evaluated for their anti-tyrosinase activity. nih.gov One of the most potent compounds, c27 , was found to be a reversible mixed-type inhibitor. nih.gov The inhibitory constants (K_I and K_IS) were determined, providing quantitative measures of its binding affinity to the enzyme and the enzyme-substrate complex.

Beyond tyrosinase, cinnamic acid derivatives have also been investigated as inhibitors of inflammatory enzymes. Specifically, certain caffeic acid esters, which share a structural similarity with cinnamic acid esters, have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme crucial for the biosynthesis of leukotrienes, which are mediators of inflammation. nih.govnih.gov

Table 1: In Vitro Enzyme Inhibition Data for Cinnamic Acid Analogues

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | Mushroom Tyrosinase | Non-competitive | 2.0 | nih.gov |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | Mushroom Tyrosinase | Mixed-type | 8.3 | nih.gov |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | Mushroom Tyrosinase | Mixed-type | 10.6 | nih.gov |

| Cinnamic acid–eugenol ester (c27) | Mushroom Tyrosinase | Mixed-type | 3.07 | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase | - | 32.2 | nih.gov |

| Caffeic acid ester (15g) | 5-Lipoxygenase | - | ~10-20 | nih.gov |

| Caffeic acid ester (15f) | 5-Lipoxygenase | - | ~10-20 | nih.gov |

Receptor Binding Profiling and Molecular Interaction Studies

For tyrosinase inhibitors, docking experiments have revealed that cinnamic acid derivatives can interact with the copper ions in the active site, a crucial element for the enzyme's catalytic activity. nih.gov For example, the potent inhibitor (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate is predicted to bind in a manner that allows its hydroxyl group to interact with the active site. nih.gov Fluorescence quenching studies have further supported these findings, indicating that some cinnamic acid esters can bind to tyrosinase and induce conformational changes in the enzyme's structure. nih.gov Specifically, the interaction of compound c27 with tyrosinase was shown to occur via a static quenching mechanism, suggesting the formation of a stable ground-state complex. nih.gov

Molecular docking has also been employed to understand the antifungal activity of cinnamic acid esters. Studies on methyl ferulate, an analogue, suggest that its bioactivity against Candida albicans may stem from its ability to bind to multiple molecular targets, including quinone reductase, thymidylate synthase, and serine/threonine protein kinase. nih.govnih.govresearchgate.net The presence of the enoate moiety, a characteristic feature of this compound, along with specific substitutions on the phenyl ring, appears to be crucial for these interactions. nih.govnih.govresearchgate.net

Molecular Target Identification and Mechanisms of Action

The in vitro biological activities of this compound and its analogues can be attributed to their interaction with various molecular targets. As discussed, tyrosinase and 5-lipoxygenase are prominent examples of enzymes that are directly inhibited by this class of compounds. nih.govnih.govnih.gov

Further research has identified other potential molecular targets. For instance, novel cinnamic acid derivatives have been designed and shown to inhibit matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in several types of cancer and involved in the degradation of the extracellular matrix. biointerfaceresearch.com This suggests a potential mechanism for the observed anticancer properties of some cinnamic acid analogues.

Hydrolysis of the Ester Group and Formation of Active Metabolites

The ester linkage in this compound and similar compounds can undergo hydrolysis, either chemically or enzymatically, to yield the corresponding carboxylic acid (in this case, trans-4-phenyl-2-butenoic acid) and alcohol. google.com This hydrolysis can be a critical step in the mechanism of action, as the resulting cinnamic acid derivative may be the primary active metabolite. mdpi.com

In biological systems, esterases present in plasma and various tissues can catalyze this hydrolysis. The parent ester compound often acts as a prodrug, with improved pharmacokinetic properties such as absorption and distribution, which then releases the active carboxylic acid at the site of action. nih.gov For example, pharmacokinetic studies of hydroxycinnamic acids have shown that they are often present in nature as esters and are metabolized in the body to their active acid forms. mdpi.com

Cellular Pathway Modulation Studies (e.g., Inhibition of Pro-inflammatory Cytokines)

Beyond direct enzyme inhibition, cinnamic acid and its derivatives have been shown to modulate intracellular signaling pathways, particularly those involved in inflammation.

Studies have demonstrated that cinnamic acid can attenuate the expression of tissue factor induced by tumor necrosis factor-alpha (TNF-α) in endothelial cells. nih.gov The underlying mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Cinnamic acid was shown to prevent the degradation of IκB, an inhibitory protein, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. nih.gov

Furthermore, trans-cinnamic acid has been found to induce fibroblast migration by activating the protein kinase A (PKA) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov This suggests a role in tissue remodeling and wound healing processes. The modulation of these key cellular pathways highlights the pleiotropic effects of cinnamic acid derivatives.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonistic Activity Mechanisms (in vitro)

Recent research has identified peroxisome proliferator-activated receptor alpha (PPARα) as a direct molecular target of cinnamic acid. nih.govnih.gov PPARs are a group of nuclear receptors that function as transcription factors regulating the expression of a wide array of genes involved in lipid metabolism and inflammation. researchgate.net

In vitro studies have shown that cinnamic acid can directly bind to and activate PPARα. nih.govnih.gov This agonistic activity has significant downstream consequences. Upon activation by a ligand like cinnamic acid, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. researchgate.net

Gene Transcription Activation (e.g., Carnitine Palmitoyltransferase 1A)

One of the key target genes of PPARα is Carnitine Palmitoyltransferase 1A (CPT1A) . frontiersin.orgnih.gov CPT1A is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway. frontiersin.org The activation of PPARα by cinnamic acid leads to the transcriptional upregulation of the CPT1A gene. nih.govnih.gov This has been demonstrated in mouse primary brain cells. nih.govnih.gov

The activation of the PPARα/CPT1A axis is a crucial mechanism by which cinnamic acid and its derivatives can influence cellular metabolism. This pathway is not only important for energy homeostasis but also has implications for inflammatory and neurodegenerative diseases.

Protein Expression Modulation Studies

Currently, there is a notable absence of specific studies in the peer-reviewed literature detailing the direct effects of this compound on protein expression modulation. Scientific investigation into how this specific compound may alter the proteomic landscape of cells is yet to be published.

In Vitro Cytotoxicity Mechanisms in Cancer Cell Lines

In Vitro Antimicrobial Action Mechanisms Against Bacterial and Fungal Strains

While specific mechanistic studies on the antimicrobial action of this compound are sparse, research on related cinnamic acid derivatives offers some preliminary insights. For instance, a study on a structurally related compound, (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid , and its nickel (II) complex demonstrated antifungal activity against the wood stain fungus Mucor plumbeus. The nickel (II) complex exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL, suggesting a potential for this class of compounds to interfere with fungal growth. The ligand itself showed fungistatic activity, indicating a growth-inhibiting effect rather than a fungicidal one. However, the precise molecular mechanisms underlying this activity were not elucidated in the study.

Emerging Research Avenues and Future Directions for Ethyl Trans 4 Phenyl 2 Butenoate Chemistry

Exploration of Novel Reactivity and Uncharted Transformation Pathways

The inherent reactivity of the α,β-unsaturated ester moiety in Ethyl trans-4-phenyl-2-butenoate provides a rich platform for discovering new chemical transformations. While classic reactions of this class of compounds are well-documented, researchers are increasingly venturing into uncharted territory, seeking to unlock novel reaction pathways.

One promising area is the exploration of photoenolization to achieve enantioselective contra-thermodynamic positional isomerization. A recent study has demonstrated that α,β-unsaturated esters can undergo a tandem E/Z geometric isomerization and a exlibrisgroup.comnih.gov-hydride shift upon photoexcitation to form a transient photoketene hemiacetal. acs.org This intermediate can then be enantioselectively protonated by a chiral phosphoric acid, leading to the formation of α-tertiary β,γ-alkenyl esters. acs.org Applying this methodology to this compound could provide a novel route to chiral building blocks with significant potential in medicinal chemistry and materials science.

Furthermore, the development of chemo-enzymatic approaches offers a sustainable and highly selective means of synthesizing α,β-unsaturated esters and their derivatives. exlibrisgroup.com For instance, a carboxylic acid reductase (CAR) from Mycobacterium sp. has been successfully employed to reduce a variety of carboxylic acids to their corresponding aldehydes, which can then undergo a Wittig reaction to yield α,β-unsaturated esters. exlibrisgroup.com This strategy could be adapted for the synthesis of this compound itself or to create novel derivatives by employing different Wittig reagents.

Development of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The development of sophisticated catalytic systems is paramount for controlling the reactivity of this compound and achieving high levels of selectivity and efficiency in its transformations.

Organocatalysis continues to be a fertile ground for innovation. For example, a bifunctional polystyrene bearing both DMAP and piperidine (B6355638) groups has been shown to be an effective organocatalyst for decarboxylative Doebner-Knoevenagel reactions, yielding E-cinnamates in high yields. organic-chemistry.org Such catalysts could potentially be tailored for reactions involving this compound, offering a metal-free and environmentally benign alternative to traditional methods. Another approach involves the use of boronic acids, such as 2,4,5-trifluorophenylboronic acid, which have demonstrated high activity in catalyzing the condensation of aldehydes with ketene (B1206846) diethyl acetal (B89532) to produce (E)-α,β-unsaturated esters with excellent yields. nih.gov

In the realm of metal catalysis , palladium-catalyzed α,β-dehydrogenation of esters presents a powerful tool for the synthesis of α,β-unsaturated systems. This method involves the generation of a zinc enolate followed by the addition of an allyl oxidant and a palladium catalyst. organic-chemistry.org The application of such a system to saturated precursors of this compound could provide a novel and efficient synthetic route.

High-Throughput Screening Methodologies for New Academic Applications

High-throughput screening (HTS) is a transformative technology that enables the rapid testing of large numbers of chemical compounds or reaction conditions, accelerating the pace of discovery. mdpi.com The application of HTS to this compound and its reactions holds the key to uncovering new academic applications and optimizing existing processes.

One potential application of HTS is in the discovery of novel biocatalysts for the transformation of this compound. HTS methods have been developed for screening lipases and esterases using nonchromogenic triglycerides, which could be adapted to screen for enzymes capable of selectively hydrolyzing or otherwise transforming the ester functionality of the target molecule. nih.govresearchgate.net This could lead to the development of greener and more selective synthetic routes to valuable derivatives.

HTS can also be employed to discover entirely new reactions. For example, a data-driven, three-layer screening strategy was successfully used to accelerate the discovery of energy transfer-catalyzed dearomative cycloadditions. acs.org A similar approach, combining computational screening with high-throughput experimentation, could be applied to this compound to explore its potential in novel cycloaddition reactions or other uncharted transformations. This methodology allows for the rapid evaluation of a wide range of reaction partners and catalysts, significantly increasing the chances of serendipitous discovery. acs.org

| Screening Method | Potential Application for this compound | Reference |

| Nonchromogenic triglyceride-based HTS | Discovery of novel lipases/esterases for selective transformations | nih.gov |

| Data-driven three-layer screening | Discovery of new cycloaddition reactions and other novel transformations | acs.org |

Integration of Artificial Intelligence and Machine Learning in Butenoate Research and Discovery

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. youtube.com Machine learning (ML) algorithms, a subset of AI, are particularly well-suited for tackling complex problems in reaction prediction, catalyst design, and automated synthesis, all of which are highly relevant to the future of this compound chemistry.

Predictive models for chemical reactivity are becoming increasingly accurate. By training ML models on large datasets of chemical reactions, it is possible to predict the outcome of a reaction, including the yield and potential byproducts, with a high degree of confidence. uvic.canih.gov Such models could be invaluable in planning the synthesis of novel derivatives of this compound, saving time and resources by avoiding unpromising reaction pathways. For instance, transformer-based models are showing great promise in predicting chemical reaction products from generic templates. arxiv.org

ML is also a powerful tool for catalyst design . Algorithms can identify patterns in large datasets of catalyst performance, enabling the prediction of the activity, selectivity, and stability of new catalyst compositions. catalysis.blogumich.edu This approach can significantly accelerate the discovery of optimal catalysts for specific transformations of this compound, moving beyond traditional trial-and-error methods. acs.org For example, ML models can be trained on data from quantum mechanical calculations to rapidly screen vast numbers of potential catalysts. umich.edu

| AI/ML Application | Relevance to this compound Research |

| Predictive Reactivity Models | Forecasting reaction outcomes and yields for novel transformations. uvic.canih.gov |

| Catalyst Design | Accelerating the discovery of highly selective and efficient catalysts. catalysis.blogumich.edu |

| Automated Synthesis | Rapidly identifying and optimizing new synthetic routes. youtube.com |

Q & A

What are the optimal synthetic routes for Ethyl trans-4-phenyl-2-butenoate, and how can reaction conditions be tailored to improve stereoselectivity?

Methodological Answer:

The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for synthesizing α,β-unsaturated esters like this compound. Key parameters include:

- Phosphonate precursor selection : Use diethyl (2-oxo-4-phenylbutyl)phosphonate to ensure proper alignment of reactive groups.

- Base optimization : Employ NaH or KOtBu in anhydrous THF to deprotonate the phosphonate, enhancing nucleophilicity.

- Solvent polarity : Lower-polarity solvents (e.g., toluene) favor trans-selectivity by stabilizing the transition state .

- Temperature control : Reactions at 0–25°C minimize side-product formation. Post-synthesis, purify via column chromatography (hexane/ethyl acetate) and confirm stereochemistry via NOESY NMR .

Which spectroscopic techniques are critical for resolving cis-trans isomerism in this compound?

Methodological Answer:

<sup>1</sup>H NMR : The coupling constant (J) between the α and β protons (Hα and Hβ) distinguishes isomers. For trans-configuration, J ≈ 15–16 Hz due to diamagnetic shielding; cis isomers exhibit J ≈ 10–12 Hz .

IR Spectroscopy : The C=O stretching frequency (~1720 cm<sup>−1</sup>) and C=C stretch (~1650 cm<sup>−1</sup>) confirm ester and alkene groups.

X-ray crystallography (if crystalline): Resolves absolute configuration, as demonstrated for structurally analogous esters in .

How do electronic effects of para-substituents on the phenyl ring influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents increase the electrophilicity of the α,β-unsaturated ester, accelerating reaction rates with electron-rich dienes.

- Electron-donating groups (EDGs) : Methoxy or methyl groups reduce reactivity but improve regioselectivity.

- Quantitative analysis : Use Hammett σ constants to correlate substituent effects with rate constants (k). Computational tools like DFT (B3LYP/6-31G*) model transition states ( ) .

What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound?

Methodological Answer:

Purity verification : Confirm compound integrity via HPLC (≥98% purity) and LC-MS to rule out degradation products.

Assay standardization : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme concentrations (e.g., 10 nM acetylcholinesterase).

Control experiments : Test against structurally similar analogs (e.g., ethyl 4-phenylbutanoate) to isolate the effect of the α,β-unsaturated moiety.

Data normalization : Report IC50 values relative to positive controls (e.g., galantamine for cholinesterase inhibition) .

How can computational modeling predict the binding mode of this compound with cytochrome P450 isoforms?